molecular formula C14H12BrClN4S B12193607 2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4,6-dimethylpyrimidine

2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B12193607
M. Wt: 383.7 g/mol
InChI Key: HTTAAHRFBUKSFE-UHFFFAOYSA-N
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Description

2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4,6-dimethylpyrimidine is a complex organic compound that features a unique combination of bromine, chlorine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This core is synthesized through a series of halogenation reactions, where bromine and chlorine atoms are introduced into the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to maintain consistency and quality in the final product .

Mechanism of Action

The mechanism of action of 2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4,6-dimethylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H12BrClN4S

Molecular Weight

383.7 g/mol

IUPAC Name

3-bromo-6-chloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12BrClN4S/c1-8-5-9(2)18-14(17-8)21-7-11-13(15)20-6-10(16)3-4-12(20)19-11/h3-6H,7H2,1-2H3

InChI Key

HTTAAHRFBUKSFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N3C=C(C=CC3=N2)Cl)Br)C

Origin of Product

United States

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